molecular formula C11H11NO2 B1359110 3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one CAS No. 56658-23-2

3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one

Cat. No.: B1359110
CAS No.: 56658-23-2
M. Wt: 189.21 g/mol
InChI Key: BRDKSYZPIQLKJI-UHFFFAOYSA-N
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Description

3H-Spiro[2-benzofuran-1,3’-pyrrolidin]-3-one is a heterocyclic compound that features a spirocyclic structure, where a benzofuran ring is fused to a pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Spiro[2-benzofuran-1,3’-pyrrolidin]-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzofuran derivatives with pyrrolidine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of 3H-Spiro[2-benzofuran-1,3’-pyrrolidin]-3-one may involve continuous flow processes to ensure high yield and purity. These processes are optimized for large-scale production, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3H-Spiro[2-benzofuran-1,3’-pyrrolidin]-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3H-Spiro[2-benzofuran-1,3’-pyrrolidin]-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Spiro[2-benzofuran-1,3’-pyrrolidin]-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indoline-3,3’-pyrrolidin]-2-one
  • Spiro[cyclopropane-1,3’-indolin]-2’-one
  • Spiro[benzofuran-2,3’-pyrrolidin]-3-one

Uniqueness

3H-Spiro[2-benzofuran-1,3’-pyrrolidin]-3-one is unique due to its specific spirocyclic structure, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

spiro[2-benzofuran-3,3'-pyrrolidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-10-8-3-1-2-4-9(8)11(14-10)5-6-12-7-11/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDKSYZPIQLKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615247
Record name 3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56658-23-2
Record name 3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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